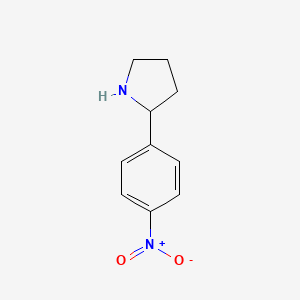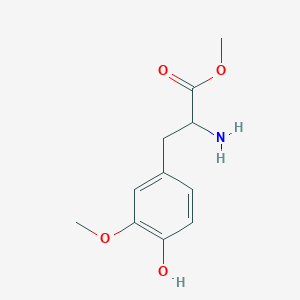
1,2-Dipalmitoyl-sn-glycero-3-galloyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipalmitoyl-sn-glycero-3-galloyl is a lipid molecule that consists of two palmitic acid chains esterified to a glycerol backbone, with a galloyl group attached to the third carbon of the glycerol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycero-3-galloyl can be synthesized through esterification reactions. The synthesis typically involves the reaction of palmitic acid with glycerol in the presence of a catalyst to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then reacted with gallic acid to attach the galloyl group .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these reactions include sulfuric acid and p-toluenesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dipalmitoyl-sn-glycero-3-galloyl undergoes various chemical reactions, including:
Oxidation: The galloyl group can be oxidized to form quinones.
Reduction: The ester bonds can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and partially reduced esters.
Substitution: Substituted esters and glycerol derivatives.
Aplicaciones Científicas De Investigación
1,2-Dipalmitoyl-sn-glycero-3-galloyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery vehicle and its antimicrobial properties.
Industry: Utilized in the development of functional materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-galloyl involves its interaction with cell membranes. The galloyl group can form strong interactions with metal ions and proteins, affecting membrane stability and function. This compound can also modulate signaling pathways by interacting with specific receptors and enzymes .
Comparación Con Compuestos Similares
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with similar structural properties but different functional groups.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with a choline head group.
1,2-Dipalmitoyl-sn-glycero-3-phosphate: A phosphatidic acid derivative[][6].
Uniqueness: 1,2-Dipalmitoyl-sn-glycero-3-galloyl is unique due to the presence of the galloyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with metal ions and proteins, making it valuable for specific applications in research and industry[6][6].
Propiedades
Fórmula molecular |
C42H72O9 |
|---|---|
Peso molecular |
721.0 g/mol |
Nombre IUPAC |
2,3-di(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3 |
Clave InChI |
VUMJZTCVWBBKRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)











